A Technical Guide to 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid (Cbz-Ser(tBu)-OH): A Strategically Protected Building Block for Advanced Peptide Synthesis
A Technical Guide to 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid (Cbz-Ser(tBu)-OH): A Strategically Protected Building Block for Advanced Peptide Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the properties, applications, and strategic handling of 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid, a cornerstone reagent in peptide chemistry. Commonly abbreviated as Cbz-Ser(tBu)-OH or Z-Ser(tBu)-OH, this molecule represents a protected form of the amino acid L-serine, engineered for precise control during the stepwise construction of complex peptides.
Core Molecular Architecture and Strategic Significance
At its heart, Cbz-Ser(tBu)-OH is an L-serine derivative where the two primary reactive sites—the alpha-amino group (N-terminus) and the side-chain hydroxyl group—are masked with carefully selected protecting groups. This dual protection is fundamental to its utility, preventing unwanted side reactions and allowing chemists to dictate the sequence of peptide bond formation with high fidelity[1].
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L-Serine Core : The foundational amino acid, providing the chiral backbone and the reactive hydroxyl side chain.
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N-terminus Protection : The alpha-amino group is protected by the Benzyloxycarbonyl (Cbz or Z) group. Introduced by Bergmann and Zervas in 1932, the Cbz group is a classic and robust urethane-type protection that is stable to a wide range of reaction conditions but can be cleanly removed under specific, non-acidic protocols[2].
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Side-Chain Protection : The hydroxyl group (-OH) on the serine side chain is protected as a tert-butyl (tBu) ether . This bulky group effectively shields the nucleophilic oxygen, preventing esterification or other side reactions during peptide coupling. The tBu group is characterized by its stability to basic and nucleophilic conditions but its lability to strong acids[3].
The primary value of this compound lies in the orthogonality of its protecting groups. The Cbz and tBu groups are removed by fundamentally different chemical mechanisms, allowing for the selective deprotection of one while the other remains intact[1][3]. This feature provides the tactical flexibility required for complex synthetic routes, such as fragment condensation in solution-phase synthesis.
Physicochemical Properties
Accurate characterization of the starting material is critical for reproducible results in synthesis. The key properties of Cbz-Ser(tBu)-OH are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1676-75-1 | [4][5] |
| Molecular Formula | C₁₅H₂₁NO₅ | [4][6][7] |
| Molecular Weight | 295.33 g/mol | [6][7] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 85.0 - 89.0 °C | |
| Optical Rotation | +19.0 to +23.0 deg (c=2, EtOH) | |
| Solubility | Soluble in ethanol, DMF, DCM | [5] |
| Storage Conditions | Store under inert gas, sealed in a dry environment at 2-8°C | [5] |
Strategic Application in Peptide Synthesis
While modern solid-phase peptide synthesis (SPPS) predominantly relies on the Fmoc/tBu strategy, Cbz-Ser(tBu)-OH remains a vital reagent, particularly in solution-phase synthesis and specialized SPPS applications[2][8].
The Principle of Orthogonal Deprotection
The strategic advantage of Cbz-Ser(tBu)-OH is visualized in its distinct deprotection pathways. A chemist can selectively remove either the N-terminal Cbz group to allow for chain elongation or the side-chain tBu group during the final cleavage step, without affecting the other.
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Cbz Group Removal (Hydrogenolysis) : The Cbz group is classically removed via catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source (e.g., H₂ gas). This process is highly efficient and occurs under neutral conditions, preserving acid-labile groups like the tBu ether[3][9].
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tBu Group Removal (Acidolysis) : The tert-butyl ether is stable to the conditions of hydrogenation but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). This is the standard method used for final deprotection and cleavage from the resin in many synthesis strategies[3][10].
Experimental Protocols & Methodologies
The following protocols are provided as validated starting points for the use of Cbz-Ser(tBu)-OH in a laboratory setting.
Protocol 1: Solution-Phase Peptide Coupling
This protocol describes a standard procedure for coupling Cbz-Ser(tBu)-OH to the free amine of an amino acid ester.
Objective : To form a dipeptide bond in a solution phase.
Materials :
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Cbz-Ser(tBu)-OH (1.0 eq)
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Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
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Coupling Agent: HBTU (1.0 eq)
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Base: Diisopropylethylamine (DIEA) (2.1 eq)
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Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure :
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Activation : In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Cbz-Ser(tBu)-OH (1.0 eq) and HBTU (1.0 eq) in anhydrous DCM.
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Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid to form an active ester intermediate, which is highly susceptible to nucleophilic attack by the amine.
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Neutralization & Addition : In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIEA (1.1 eq). Stir for 5-10 minutes. Transfer this solution to the activated Cbz-Ser(tBu)-OH mixture.
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Causality: The hydrochloride salt must be neutralized to the free amine to act as a nucleophile. DIEA is a sterically hindered, non-nucleophilic base ideal for this purpose.
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Coupling Reaction : Add an additional 1.0 eq of DIEA to the reaction mixture and stir at room temperature.
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Causality: The base catalyzes the reaction and scavenges the acid byproduct, driving the reaction to completion.
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Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
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Work-up : Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification : Purify the resulting crude dipeptide by flash column chromatography on silica gel.
Protocol 2: Orthogonal Deprotection Procedures
A. Cbz Group Removal via Catalytic Hydrogenation
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Setup : Dissolve the Cbz-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
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Catalyst : Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).
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Causality: Palladium is the catalyst that facilitates the cleavage of the benzyl-oxygen bond.
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Hydrogenation : Purge the flask with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a hydrogenator apparatus. Stir vigorously at room temperature.
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Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
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Filtration : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Trustworthiness: This step is critical as residual palladium can interfere with subsequent reactions. Ensure all black catalyst is removed.
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Isolation : Evaporate the solvent to yield the N-terminally deprotected peptide.
B. tBu Group Removal via Acidolysis
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Setup : Dissolve the tBu-protected peptide in a minimal amount of DCM (if necessary for solubility).
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Cleavage Cocktail : Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
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Causality: TFA is the strong acid that cleaves the tBu ether. Water and TIS act as "scavengers" to trap the highly reactive tert-butyl cation that is released, preventing it from causing side reactions (e.g., re-alkylation of other residues).
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Reaction : Add the cleavage cocktail to the peptide and stir at room temperature for 1-3 hours.
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Isolation : Concentrate the TFA solution under a stream of nitrogen.
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Precipitation : Precipitate the deprotected peptide by adding cold diethyl ether.
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Collection : Collect the peptide precipitate by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove residual scavengers and TFA. Dry the final product under vacuum.
Conclusion
2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is more than a simple protected amino acid; it is a strategic tool that offers chemists a high degree of control over the synthesis of complex peptide structures. Its robust, orthogonal protecting groups enable selective deprotection schemes that are essential for both traditional solution-phase synthesis and specialized modern applications. A thorough understanding of its properties and the causality behind its reaction protocols, as outlined in this guide, empowers researchers to leverage this versatile building block to its full potential in the pursuit of novel therapeutics and biochemical probes.
References
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Hangzhou ZeErRui Chemical Co., Ltd. (n.d.). N-Cbz-O-tert-butyl-L-serine. Retrieved from [Link]
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Shandong Look Chemical. (n.d.). N-Cbz-O-tert-butyl-L-serine CAS 1676-75-1. Retrieved from [Link]
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Wuhan Fortuna Chemical. (n.d.). China Factory Supply High Quality N-Cbz-O-tert-butyl-L-serine CAS 1676-75-1. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Z-Ser(tBu)-OH [1676-75-1]. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
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Cortes-Clerget, M., Berthon, J.-Y., Renimel, I., & Lipshutz, B. H. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1715617, Z-Ser(tBu)-OH. Retrieved from [Link]
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Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 76, 18.1.1–18.1.28. Retrieved from [Link]
Sources
- 1. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. N-Cbz-O-tert-butyl-L-serine, CasNo.1676-75-1 Hangzhou ZeErRui Chemical Co., Ltd. China (Mainland) [zeerruichem.lookchem.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. peptide.com [peptide.com]
- 7. Z-Ser(tBu)-OH | C15H21NO5 | CID 1715617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
